molecular formula C11H10F3N3 B2945402 1-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine CAS No. 1188909-74-1

1-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine

Cat. No.: B2945402
CAS No.: 1188909-74-1
M. Wt: 241.217
InChI Key: FXOHYQYYOOIJPE-UHFFFAOYSA-N
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Description

1-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine is a compound that features a pyrazole ring substituted with a p-tolyl group and a trifluoromethyl group. The presence of the trifluoromethyl group is particularly significant due to its influence on the compound’s chemical properties, such as increased lipophilicity and metabolic stability. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

The synthesis of 1-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine typically involves the formation of the pyrazole ring followed by the introduction of the p-tolyl and trifluoromethyl groups. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with 1,3-diketones, followed by electrophilic substitution reactions to introduce the desired substituents. Industrial production methods may involve optimized reaction conditions such as controlled temperatures, catalysts, and solvents to maximize yield and purity.

Chemical Reactions Analysis

1-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens, alkylating agents, and nucleophiles like amines or thiols. These reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

1-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and interact with hydrophobic pockets within proteins. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic or biological effects.

Comparison with Similar Compounds

1-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine can be compared with other similar compounds, such as:

    1-(p-tolyl)-3-(difluoromethyl)-1H-pyrazol-5-amine: This compound has a difluoromethyl group instead of a trifluoromethyl group, which may result in different chemical and biological properties.

    1-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazol-4-amine: The position of the amine group is different, which can affect the compound’s reactivity and interactions with biological targets.

    1-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties that can be leveraged in various scientific and industrial applications.

Properties

IUPAC Name

2-(4-methylphenyl)-5-(trifluoromethyl)pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N3/c1-7-2-4-8(5-3-7)17-10(15)6-9(16-17)11(12,13)14/h2-6H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXOHYQYYOOIJPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC(=N2)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

According to the procedure described in Example 161A Step 3, (E)-4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one (2.747 g, 15 mmol), p-tolylhydrazine hydrochloride (2.379 g, 15 mmol) and triethylamine (2.03 g, 20 mmol) were heated at 95° C. for 8 hours. The crude product was purified by silica gel chromatography with 5-25% EtOAc/hexane as eluants to afford 1-p-tolyl-3-(trifluoromethyl)-1H-pyrazol-5-amine as solid (2.237 g, 62%). 1H NMR (300 MHz, CDCl3) δ 7.42 (d, 2H), 7.30 (d, 2H), 5.84 (s, 1H), 3.88 (br, 2H), 2.41 (s, 3H); LC-MS (ESI) m/z 242 (M+H)+.
Quantity
2.747 g
Type
reactant
Reaction Step One
Quantity
2.379 g
Type
reactant
Reaction Step Two
Quantity
2.03 g
Type
reactant
Reaction Step Three

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